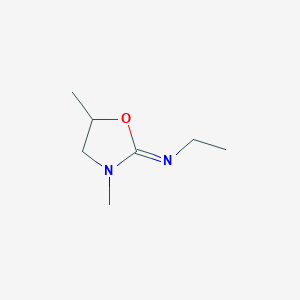
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with 3,5-dimethyl-2-oxazolidinone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering protein function.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share structural similarities with (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine and exhibit similar reactivity.
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene] Compounds: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
80099-33-8 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-4-8-7-9(3)5-6(2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
BZZSBYVOFRMLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(CC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)

![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
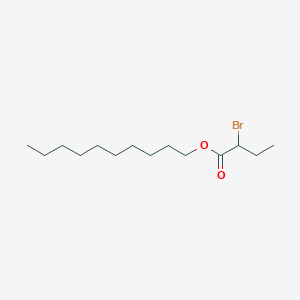
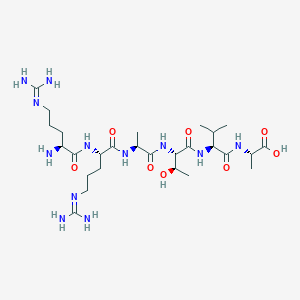
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
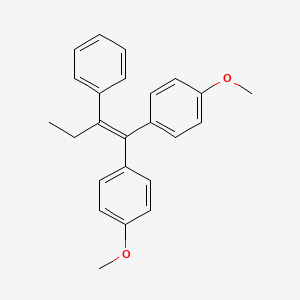

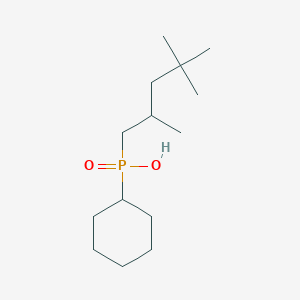
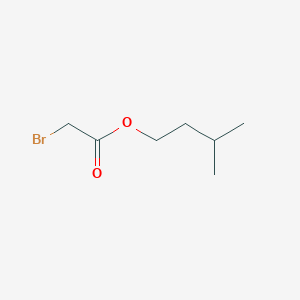
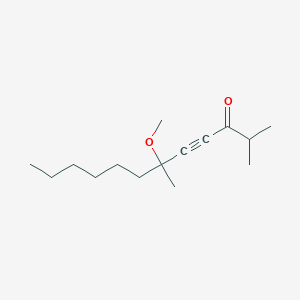
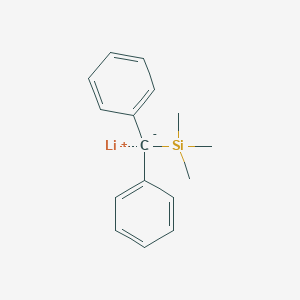
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
